ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
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Description
Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate, also known as EFDA, is a novel compound that has recently gained attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme lysine-specific demethylase 1A (LSD1), which plays a critical role in the epigenetic regulation of gene expression. EFDA has shown promising results in preclinical studies and is being explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Chemical Properties
Research efforts have been dedicated to synthesizing compounds related to ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate, exploring their properties and potential applications. For instance, the synthesis of related imidazole derivatives, such as 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, has been reported. These studies typically focus on optimizing reaction conditions to improve yields and understand the chemical behavior of these compounds under various conditions (Huang Jin-qing, 2009).
Applications in Catalysis
Some research has explored the use of related imidazole compounds in catalysis. For example, ionic liquids containing imidazole structures have been employed as mild and effective catalysts for synthesizing trisubstituted imidazoles, highlighting the versatility of imidazole derivatives in facilitating chemical transformations at room temperature under ultrasonic irradiation (Hongjun Zang, Qiuhong Su, Yingming Mo, B. Cheng, Song Jun, 2010).
Biological and Pharmacological Screening
Although explicit details on this compound are limited, related structures have been synthesized and screened for various biological activities. For example, fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies contribute to the understanding of how structural modifications can influence biological activity (Snehal Patel, G. Sreenivasa, E. Jayachandran, K. J. Kumar, 2009).
Antioxidant Properties
Research on compounds structurally similar to this compound has also delved into their antioxidant properties. For instance, studies have isolated and characterized antioxidant phenolic compounds from natural sources, demonstrating the potential of certain chemical structures in scavenging free radicals (Zijia Zhang, Li-ping Liao, Jeffrey C. Moore, Tao Wu, Zheng-tao Wang, 2009).
Properties
IUPAC Name |
ethyl 2-[2-[(4-fluorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-2-33-23(30)17-29-25(21-11-7-4-8-12-21)24(20-9-5-3-6-10-20)28-26(29)34(31,32)18-19-13-15-22(27)16-14-19/h3-16H,2,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZSGCSPVHESJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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